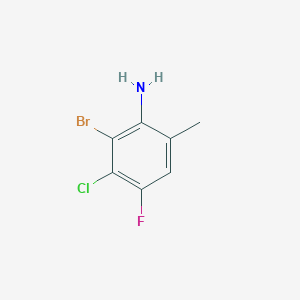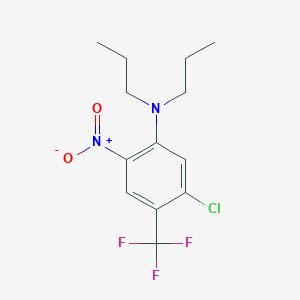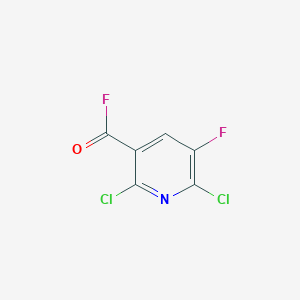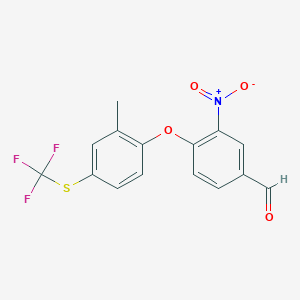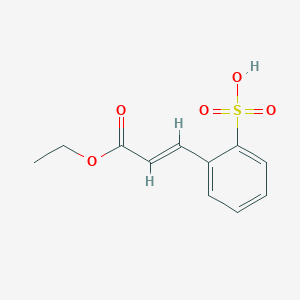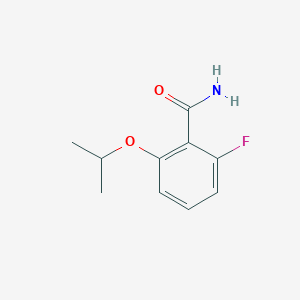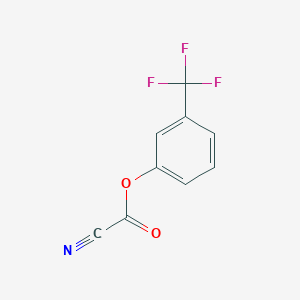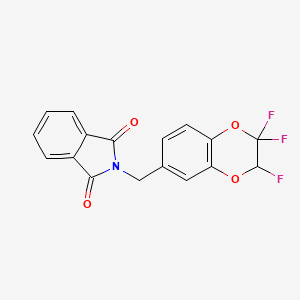
6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane is a synthetic organic compound that features a phthalimide group attached to a benzodioxane ring system with trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane typically involves the following steps:
Formation of the Phthalimide Group: The phthalimide group is synthesized by the dehydrative condensation of phthalic anhydride with a primary amine, such as methylamine, under high-temperature conditions.
Introduction of the Benzodioxane Ring: The benzodioxane ring system is constructed through a series of cyclization reactions involving appropriate precursors, such as catechol derivatives and trifluoromethylated reagents.
Coupling of the Phthalimide and Benzodioxane Units: The final step involves coupling the phthalimide group with the benzodioxane ring system using suitable coupling agents and reaction conditions, such as Mitsunobu conditions or other alkylation methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl positions or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, and appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its trifluoromethyl groups and benzodioxane ring system may impart desirable properties for use in advanced materials, such as polymers or coatings.
Biological Studies: The compound can be used as a probe or tool in biological research to study enzyme mechanisms or cellular processes.
Mechanism of Action
The mechanism of action of 6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group may act as a pharmacophore, binding to active sites and modulating biological activity. The trifluoromethyl groups can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler analog with similar structural features but lacking the benzodioxane and trifluoromethyl groups.
Thalidomide: A well-known phthalimide derivative with significant biological activity.
Apremilast: Another phthalimide derivative used in the treatment of inflammatory conditions.
Uniqueness
6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane is unique due to its combination of a phthalimide group with a trifluoromethylated benzodioxane ring system.
Properties
IUPAC Name |
2-[(2,2,3-trifluoro-3H-1,4-benzodioxin-6-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO4/c18-16-17(19,20)25-12-6-5-9(7-13(12)24-16)8-21-14(22)10-3-1-2-4-11(10)15(21)23/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRARBVZHKLVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC4=C(C=C3)OC(C(O4)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)
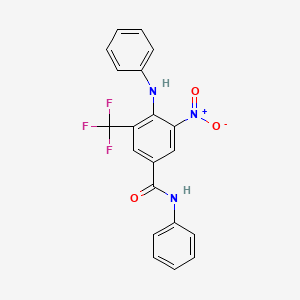
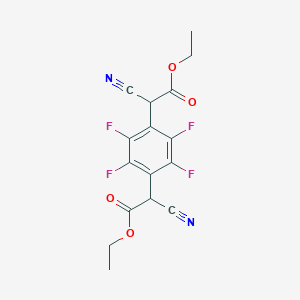

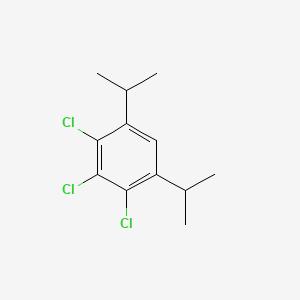
![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)
